(Z)-2-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
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Description
(Z)-2-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Synthesis
Research into the crystal structures of related compounds provides insights into their chemical behavior and potential for modification. For instance, the study by Galushchinskiy et al. (2017) detailed the crystal structures of two acetamides closely related to the chemical , highlighting the importance of understanding molecular configurations for developing new compounds with desired properties Galushchinskiy, A. N., Slepukhin, P., & Obydennov, K. (2017).
Antimicrobial and Anti-inflammatory Applications
Several studies have focused on the antimicrobial and anti-inflammatory properties of thiazolidinone derivatives. Krátký et al. (2017) synthesized rhodanine-3-acetic acid-based amides and esters, demonstrating potent activity against a variety of mycobacteria and bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus Krátký, M., Vinšová, J., & Stolaříková, J. (2017).
Furthermore, novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. One study by Nikalje et al. (2015) revealed that certain derivatives exhibited promising anti-inflammatory activity in both in vitro and in vivo models, showing the therapeutic potential of these compounds in treating inflammation-related conditions Nikalje, A. P., Hirani, N., & Nawle, R. (2015).
Anticancer and Anticonvulsant Activities
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide by Nath et al. (2021) highlighted their potential as anticonvulsant agents. This study emphasizes the versatility of thiazolidinone derivatives in medical applications, including their potential use in managing seizures Nath, R., Shaharyar, M., Pathania, S., Grover, G., Debnath, B., & Akhtar, J. (2021).
Additionally, the synthesis of thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects have been explored, demonstrating significant tumor growth inhibition and suppression of tumor-induced angiogenesis, presenting a promising avenue for cancer therapy Chandrappa, S., Chandru, H., Sharada, A., Vinaya, K., Kumar, C. A., Thimmegowda, N. R., Nagegowda, P., Kumar, M. K., & Rangappa, K. (2010).
Properties
IUPAC Name |
2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-8(2)19-15(22)13(24-16(19)23)12-9-5-3-4-6-10(9)18(14(12)21)7-11(17)20/h3-6,8H,7H2,1-2H3,(H2,17,20)/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENAIKFXCRWSW-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)N)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)N)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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